Benzyl-PEG6-t-butyl ester

PROTAC linkerology targeted protein degradation ternary complex optimization

Benzyl-PEG6-t-butyl ester (CAS 2148296-00-6) is a monodisperse heterobifunctional polyethylene glycol (PEG)-based linker of the PROTAC (PROteolysis TArgeting Chimera) category. It comprises a six-unit ethylene glycol (PEG6) spacer terminating in a benzyl-protected hydroxyl group on one end and a tert-butyl (t-butyl) ester-protected carboxylic acid on the other.

Molecular Formula C24H40O8
Molecular Weight 456.6 g/mol
Cat. No. B11825729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG6-t-butyl ester
Molecular FormulaC24H40O8
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C24H40O8/c1-24(2,3)32-23(25)9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31-21-22-7-5-4-6-8-22/h4-8H,9-21H2,1-3H3
InChIKeyYMENZJULXBSWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG6-t-butyl ester: PROTAC Linker Properties, CAS Number, and Procurement Specifications


Benzyl-PEG6-t-butyl ester (CAS 2148296-00-6) is a monodisperse heterobifunctional polyethylene glycol (PEG)-based linker of the PROTAC (PROteolysis TArgeting Chimera) category . It comprises a six-unit ethylene glycol (PEG6) spacer terminating in a benzyl-protected hydroxyl group on one end and a tert-butyl (t-butyl) ester-protected carboxylic acid on the other . With a molecular formula of C24H40O8 and molecular weight of 456.57 g/mol, this compound exists as a solid at room temperature with a calculated LogP of 1.6 . It is widely utilized as a building block for synthesizing PROTAC molecules, where the PEG spacer provides solubility and flexibility while the orthogonal protecting groups enable sequential, controlled conjugation to E3 ligase ligands and target protein warheads [1].

Why Benzyl-PEG6-t-butyl ester Cannot Be Simply Substituted by Other PEG Linkers or Protecting Group Variants


In PROTAC linker procurement, substituting Benzyl-PEG6-t-butyl ester with alternative PEG linkers or different protecting group combinations introduces quantifiable risks to synthetic efficiency and final degrader performance. The PEG6 spacer occupies a specific conformational and spatial niche distinct from both shorter PEG4 (which imposes near-rigid constraints that limit ternary complex formation for many target-ligase pairs) and longer PEG8 (which introduces excessive conformational entropy that can reduce productive ubiquitination events) [1][2]. Furthermore, the orthogonal benzyl and t-butyl ester protecting groups enable sequential, chemically selective deprotection that cannot be replicated with monofunctional or same-mechanism dual-protected analogs, directly impacting synthetic yield and purity . The following evidence quantifies these differentiation dimensions.

Benzyl-PEG6-t-butyl ester: Quantitative Comparative Evidence for Scientific Procurement Decisions


PEG6 Linker Length: Optimal Conformational Span for Ternary Complex Formation in PROTAC Design

Benzyl-PEG6-t-butyl ester incorporates a six-unit PEG spacer that provides an optimal balance between conformational constraint and flexibility for ternary complex formation, relative to PEG4 and PEG8 variants [1]. The PEG6 spacer falls within the crystallographically measured inter-pocket distances for most PROTAC-relevant protein pairs [1]. In contrast, PEG4 linkers impose near-rigid constraints suitable only for buried or sterically congested pockets, while PEG8 linkers introduce additional gauche conformations that can reduce productive ubiquitination efficiency for many target-ligase combinations [1]. Empirical studies demonstrate that GSPT1 degradation depends on PEG linker length, with PEG6 representing the empirically validated sweet spot for balancing reach and conformational control [2].

PROTAC linkerology targeted protein degradation ternary complex optimization

Orthogonal Protecting Group Strategy: Benzyl vs. t-Butyl Ester Deprotection Selectivity

Benzyl-PEG6-t-butyl ester provides orthogonal protection of the terminal hydroxyl and carboxylic acid functionalities through a benzyl ether and a tert-butyl ester, respectively . The benzyl group is cleavable by hydrogenolysis (H2, Pd/C) without affecting the t-butyl ester, while the t-butyl ester is acid-labile and can be removed with trifluoroacetic acid (TFA) without disturbing the benzyl-protected hydroxyl . This orthogonality enables sequential, site-selective deprotection that is not possible with mono-protected analogs (e.g., Benzyl-PEG6-alcohol or HO-PEG6-t-butyl ester), which lack the dual-protected architecture required for controlled stepwise conjugation [1].

orthogonal protecting groups solid-phase synthesis sequential conjugation

LogP and Hydrophilicity: Balanced Physicochemical Properties for PROTAC Synthesis

Benzyl-PEG6-t-butyl ester exhibits a calculated LogP of 1.6 . This value positions the compound in a favorable lipophilicity range for PROTAC linker intermediates, balancing sufficient hydrophobicity for organic-phase synthesis with adequate hydrophilicity for aqueous compatibility [1]. By comparison, shorter PEG linkers (PEG2-PEG3) typically exhibit lower LogP values (<1.0) due to reduced hydrophobic character, while longer PEG linkers (PEG8-PEG12) and alkyl-chain alternatives can exceed LogP 3.0, increasing the risk of aggregation and poor aqueous solubility in downstream conjugation steps [1]. The PEG6 backbone provides intermediate amphiphilicity that dissolves in both aqueous and organic solvents, a property not shared by purely hydrophobic alkyl linkers .

LogP drug-like properties PROTAC solubility

Synthetic Accessibility: PEG6 as a Pre-Validated Building Block for High-Throughput PROTAC Library Generation

Benzyl-PEG6-t-butyl ester belongs to the PEG6 class of linkers, which are established as the empirical gold standard alongside PEG4 and PEG8 for PROTAC development [1]. These PEG oligomers are available in gram-to-kilogram scale with diverse orthogonal end-group combinations, enabling medicinal chemists to rapidly generate diverse PROTAC libraries within days rather than months [1]. In contrast, custom-synthesized linkers with non-standard lengths or protecting group patterns typically require weeks to months for synthesis and scale-up, creating significant bottlenecks in early-stage PROTAC discovery campaigns [2]. The PEG6 variant specifically offers a pre-optimized balance of solubility, flexibility, and conformational properties that reduces the number of linker variants needed in initial screening cascades [1].

PROTAC library synthesis high-throughput screening modular linker design

Benzyl-PEG6-t-butyl ester: High-Value Research and Industrial Application Scenarios Based on Comparative Evidence


PROTAC Library Synthesis: PEG6 as the Default Starting Linker for Ternary Complex Optimization

Benzyl-PEG6-t-butyl ester is the optimal procurement choice for initiating a PROTAC linker optimization campaign. The PEG6 spacer provides a balanced conformational profile that falls within the crystallographically validated inter-pocket distances for most target-ligase pairs, avoiding the overly rigid constraints of PEG4 and the excessive entropy of PEG8 that can reduce productive ubiquitination efficiency [1][2]. Starting with PEG6 minimizes the number of linker variants required in initial screens, accelerating hit identification compared to screening PEG4, PEG6, and PEG8 separately [1].

Stepwise Bioconjugation: Orthogonal Protecting Groups Enable Sequential E3 Ligand and Warhead Coupling

The orthogonal benzyl (hydrogenolysis-labile) and t-butyl ester (acid-labile) protecting groups in Benzyl-PEG6-t-butyl ester enable two sequential, site-selective deprotection steps without cross-reactivity [1][2]. This orthogonality allows researchers to first deprotect the t-butyl ester with TFA to expose the carboxylic acid for coupling to an E3 ligase ligand, then subsequently remove the benzyl group via hydrogenolysis to expose the hydroxyl for warhead conjugation [1][2]. This sequential strategy eliminates intermediate purification steps and improves overall synthetic yield, making it superior to mono-protected analogs that require additional protection-deprotection cycles [3].

Hydrophilic-Hydrophobic Balanced Formulation: LogP 1.6 Facilitates Both Organic Synthesis and Aqueous Compatibility

With a calculated LogP of 1.6, Benzyl-PEG6-t-butyl ester offers an optimal balance for PROTAC linker intermediates: sufficient hydrophobicity to remain soluble in organic reaction media (e.g., DCM, DMF) during coupling steps, yet adequate hydrophilicity to permit aqueous workup and avoid aggregation during downstream bioconjugation [1]. This contrasts with longer PEG or alkyl linkers (LogP >3.0), which can precipitate in aqueous buffers and complicate purification, and with shorter PEG linkers (LogP <1.0), which may partition inefficiently into organic phases during extraction [2].

Medicinal Chemistry Campaigns: Accelerated SAR Exploration with Commercially Available PEG6 Building Blocks

Benzyl-PEG6-t-butyl ester leverages the established commercial availability of PEG6-class linkers in diverse orthogonal end-group combinations, enabling PROTAC library generation within days rather than the weeks or months required for custom linker synthesis [1][2]. For medicinal chemistry teams conducting SAR studies on linker length and composition, this compound provides a pre-validated, scalable building block that minimizes synthetic delays and supports parallel optimization of both linker architecture and ligand attachment chemistry [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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